![molecular formula C14H17NO2S B12615534 1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene CAS No. 880259-49-4](/img/structure/B12615534.png)
1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene is a complex organic compound that falls under the category of bicyclic compounds. These compounds are characterized by their unique ring structures, which often impart distinct chemical and physical properties. The presence of the sulfonyl group and the azabicyclo structure makes this compound particularly interesting for various chemical applications.
準備方法
The synthesis of 1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (II) or gold (I) . The reaction conditions usually require a controlled environment with specific temperatures and pressures to ensure the successful formation of the bicyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.
化学反応の分析
1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group, using reagents like sodium methoxide.
Ring-Opening Reactions: The release of cyclopropyl ring strain can drive ring-opening reactions, often catalyzed by rhodium or other transition metals.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of simpler hydrocarbons.
科学的研究の応用
1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials, benefiting from its stability and reactivity
作用機序
The mechanism by which 1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar compounds to 1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene include other bicyclo[4.1.0]heptenes and their derivatives. These compounds share the bicyclic structure but may differ in their substituents, leading to variations in their chemical and physical properties. For example:
Bicyclo[4.1.0]hept-3-ene: Lacks the sulfonyl and azabicyclo groups, making it less reactive in certain chemical reactions.
7-Oxabicyclo[4.1.0]hept-3-ene: Contains an oxygen atom in the ring, which can alter its reactivity and interaction with other molecules.
The uniqueness of 1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[41
特性
CAS番号 |
880259-49-4 |
|---|---|
分子式 |
C14H17NO2S |
分子量 |
263.36 g/mol |
IUPAC名 |
1-methyl-7-(4-methylphenyl)sulfonyl-7-azabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C14H17NO2S/c1-11-6-8-12(9-7-11)18(16,17)15-13-5-3-4-10-14(13,15)2/h3-4,6-9,13H,5,10H2,1-2H3 |
InChIキー |
KFAIVAQBZMQMMC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C2(CC=CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


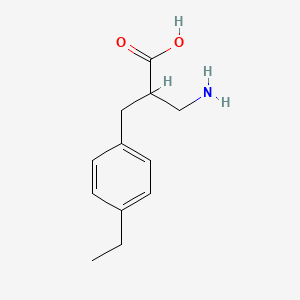
![4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione](/img/structure/B12615461.png)
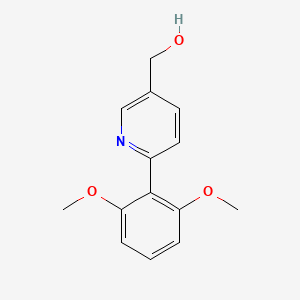
![5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B12615473.png)
![2-Propenamide, N-[(2-bromophenyl)methyl]-](/img/structure/B12615476.png)

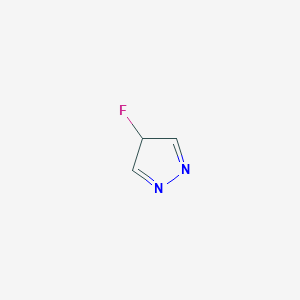
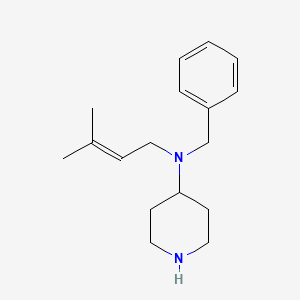
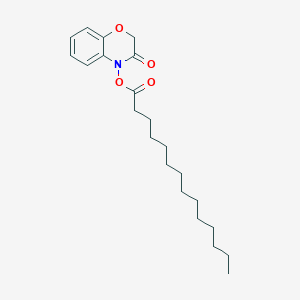
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-](/img/structure/B12615512.png)
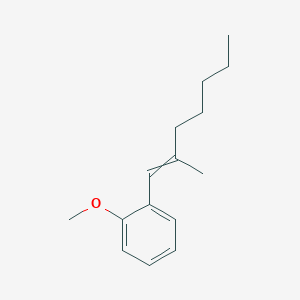
![6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12615524.png)
![1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12615526.png)
![2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12615527.png)
